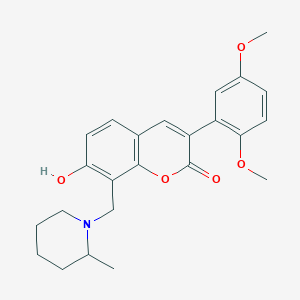
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Research has been conducted to determine the crystal structures of compounds similar to the one , revealing insights into their molecular configurations and interactions. For example, studies on compounds like 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one have been reported, highlighting the importance of crystallography in understanding the molecular structure and potential functionalities of these chemicals (Manolov, Ströbele, & Meyer, 2008).
Antimicrobial and Antioxidant Properties
Compounds structurally related to 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, new 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one derivatives have shown significant antibacterial activity against various strains, indicating potential applications in developing new antibacterial agents (Al-ayed, 2011).
Biological Activity Studies
Research into the biological activities of compounds with similar structures includes the synthesis and characterization of Pd(II) complexes bearing chromone-based Schiff bases, which have been evaluated for their antimicrobial and antioxidant activities, suggesting potential therapeutic applications (Kavitha & Reddy, 2016).
Metabolism and Pharmacokinetics
Studies on the metabolism and pharmacokinetics of novel antiangiogenic agents structurally related to the compound , such as KR-31831, have been conducted. These studies aim to understand the metabolic pathways, identify metabolites, and assess the implications for drug development (Kim et al., 2005).
Synthesis and Characterization
Research has also focused on the synthesis and structural characterization of novel compounds and their complexes, aiming to explore their potential applications based on their chemical properties. For example, the synthesis and characterization of Ni(II) and Zn(II) complexes derived from tridentate 3-formyl chromone Schiff bases have been studied for their biological activities, demonstrating the versatility of these compounds in scientific research (Kavitha & Laxma Reddy, 2014).
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-6-4-5-11-25(15)14-20-21(26)9-7-16-12-19(24(27)30-23(16)20)18-13-17(28-2)8-10-22(18)29-3/h7-10,12-13,15,26H,4-6,11,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQBPBAPWVLAJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


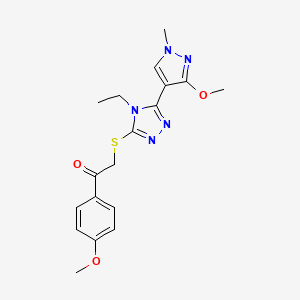
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)
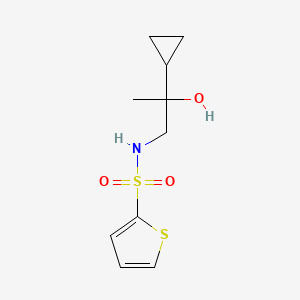
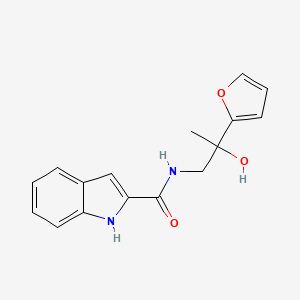
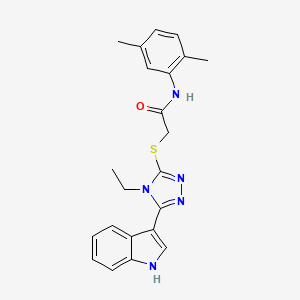
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2397381.png)
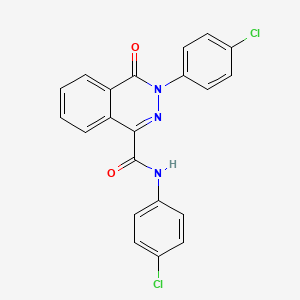
![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397384.png)
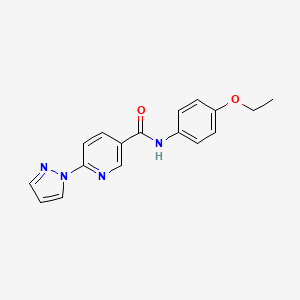
![2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B2397387.png)

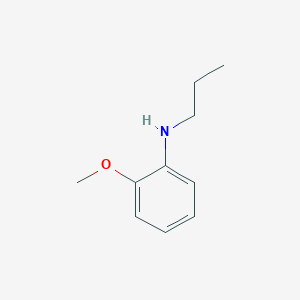
![Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2397392.png)